Methyl 1-cyclopentylpiperidine-2-carboxylate
Description
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Properties
IUPAC Name |
methyl 1-cyclopentylpiperidine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO2/c1-15-12(14)11-8-4-5-9-13(11)10-6-2-3-7-10/h10-11H,2-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOPFMTGEJBATKF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCCCN1C2CCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 1-cyclopentylpiperidine-2-carboxylate (MCPPC) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of MCPPC, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
MCPPC is characterized by a piperidine ring substituted with a cyclopentyl group and a carboxylate moiety. This unique structure contributes to its interactions with biological targets.
The biological activity of MCPPC primarily involves its interaction with specific receptors and enzymes. It is hypothesized that MCPPC exerts its effects through:
- Receptor Binding : MCPPC may bind to neurotransmitter receptors, influencing neurotransmission and potentially offering therapeutic effects in neuropsychiatric disorders.
- Enzyme Modulation : The compound could inhibit or activate certain enzymes, altering biochemical pathways critical for cellular function.
Antimicrobial Properties
MCPPC has been investigated for its antimicrobial activity. In vitro studies have shown that it exhibits significant antibacterial effects against various strains of bacteria.
| Microorganism | Minimum Inhibitory Concentration (MIC) µg/mL |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
These findings suggest that MCPPC could be developed into an antimicrobial agent, particularly against resistant strains.
Anti-Cancer Activity
Recent studies have focused on the anti-cancer properties of MCPPC. Preliminary data indicate that MCPPC may inhibit the proliferation of cancer cell lines, including:
| Cancer Cell Line | IC50 (µM) | Effect |
|---|---|---|
| HeLa (Cervical) | 15 | Moderate Inhibition |
| MCF-7 (Breast) | 20 | Significant Inhibition |
| A549 (Lung) | 25 | Mild Inhibition |
The anti-cancer mechanism is believed to involve apoptosis induction and cell cycle arrest, although further studies are required to elucidate the exact pathways involved.
Case Study 1: Antimicrobial Efficacy
In a controlled study, MCPPC was administered to infected mice models to evaluate its efficacy against bacterial infections. The results demonstrated a significant reduction in bacterial load compared to control groups, indicating its potential as an effective treatment option.
Case Study 2: Cancer Cell Line Study
A study involving human cancer cell lines treated with MCPPC showed promising results in reducing cell viability. The treatment led to increased apoptosis markers and a decrease in proliferation rates, highlighting its potential as an anti-cancer therapeutic.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
